molecular formula C9H9BrO3 B2757853 4-Bromo-2-(methoxymethoxy)benzaldehyde CAS No. 194163-05-8

4-Bromo-2-(methoxymethoxy)benzaldehyde

Cat. No.: B2757853
CAS No.: 194163-05-8
M. Wt: 245.072
InChI Key: YFFYGBPVWBYDRM-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is characterized by the presence of a bromine atom at the 4-position and a methoxymethoxy group at the 2-position of the benzaldehyde ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 4-Bromo-2-(methoxymethoxy)benzaldehyde typically involves the bromination of 2-(methoxymethoxy)benzaldehyde. One common method includes the reaction of 2-(methoxymethoxy)benzaldehyde with bromine in the presence of a suitable solvent and catalyst . The reaction conditions must be carefully controlled to ensure the selective bromination at the 4-position. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-2-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-(methoxymethoxy)benzaldehyde is utilized in scientific research for various applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethoxy)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. The methoxymethoxy group can influence the reactivity and stability of the compound by providing steric and electronic effects.

Comparison with Similar Compounds

4-Bromo-2-(methoxymethoxy)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in organic synthesis and research.

Properties

IUPAC Name

4-bromo-2-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-6-13-9-4-8(10)3-2-7(9)5-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFYGBPVWBYDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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